
2-(2-Bromoethyl)oxane
Vue d'ensemble
Description
2-(2-Bromoethyl)tetrahydro-2H-Pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to pale yellow liquid that is soluble in most organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . This compound is used as an organic building block in various chemical syntheses .
Mécanisme D'action
Target of Action
It’s known that this compound is used as an organic building block in chemical synthesis .
Mode of Action
The mode of action of 2-(2-bromoethyl)tetrahydro-2H-Pyran is primarily through its reactivity as a brominated compound. The bromine atom in the molecule can be displaced by nucleophilic attack, making it a useful intermediate in organic synthesis .
Biochemical Pathways
It has been used in the preparation of tellurated heterocycles .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 153°c and a density of 1397 g/mL at 25°C .
Result of Action
Its reactivity as a brominated compound allows it to participate in various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 2-(2-bromoethyl)tetrahydro-2H-Pyran. For instance, its boiling point indicates that it can be volatilized at high temperatures .
Méthodes De Préparation
2-(2-Bromoethyl)tetrahydro-2H-Pyran can be synthesized by employing 2-bromoethanol as a starting reagent . The synthetic route involves the reaction of tetrahydropyran with bromoethanol under suitable reaction conditions . The reaction is typically carried out under an inert atmosphere at a suitable temperature and reaction time to produce the desired compound .
Analyse Des Réactions Chimiques
2-(2-Bromoethyl)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including substitution reactions. It can be used in the synthesis of 4-(2-chloroethoxy)benzenesulfonyl chloride, estrogen ligands bearing carborane, and other complex organic molecules . Common reagents used in these reactions include potassium heteroaryltrifluoroborates and other organometallic reagents . The major products formed from these reactions are often intermediates for further chemical transformations .
Applications De Recherche Scientifique
2-(2-Bromoethyl)tetrahydro-2H-Pyran has several scientific research applications. It is used in the synthesis of various organic compounds, including 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles . In the field of biology and medicine, it is used to prepare compounds that can act as ligands for estrogen receptors . Additionally, it is used in the preparation of complex organic molecules for industrial applications .
Comparaison Avec Des Composés Similaires
2-(2-Bromoethyl)tetrahydro-2H-Pyran can be compared with other similar compounds such as 2-(3-bromopropoxy)tetrahydro-2H-pyran and 2-(bromomethyl)tetrahydro-2H-pyran . These compounds share similar structural features but differ in the length and position of the bromoalkyl chain. The unique reactivity of 2-(2-Bromoethyl)tetrahydro-2H-Pyran makes it particularly useful in specific synthetic applications .
Propriétés
IUPAC Name |
2-(2-bromoethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXOVDMMOFKADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509976 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77564-82-0 | |
| Record name | 2-(2-Bromoethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


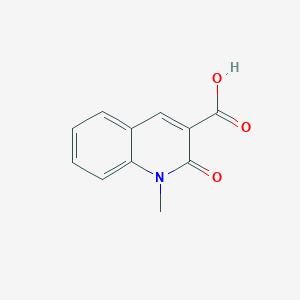
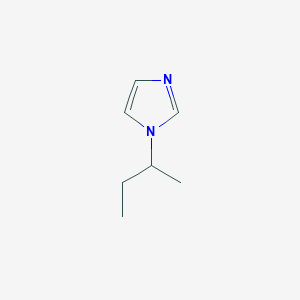
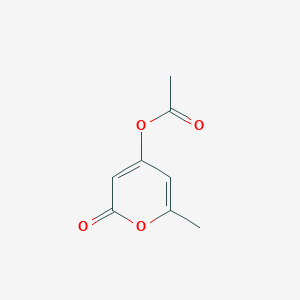
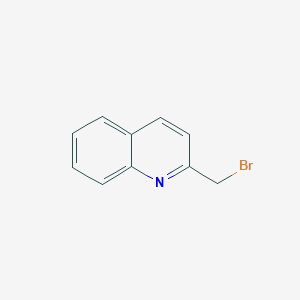
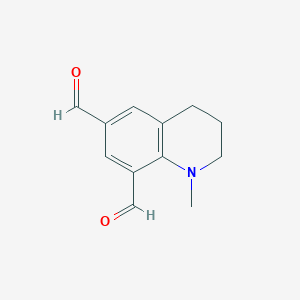
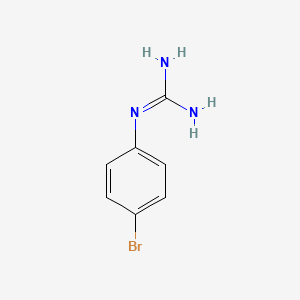
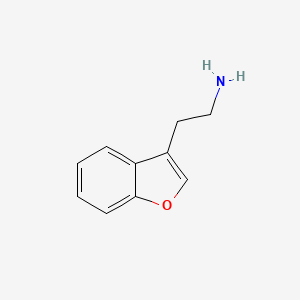

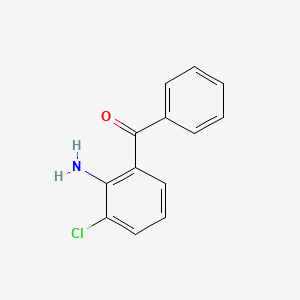


![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)


